N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide: is an organic compound that features a benzothiadiazole ring substituted with an aminoethyl group and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
For instance, similar compounds have been found to inhibit certain enzymes, preventing them from carrying out their normal functions .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as changes in cellular metabolism .
Result of Action
Similar compounds have been found to induce various cellular responses, such as changes in cell signaling and gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and mechanisms of various biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. It is being explored for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for use in coatings, adhesives, and other high-performance products.
Comparison with Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
- 4-(2-aminoethyl)benzenesulfonamide
Comparison: N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the benzothiadiazole ring, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. In contrast, compounds like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and N-(2-aminoethyl)-1-aziridineethanamine lack this aromatic ring, resulting in different reactivity and applications. 4-(2-aminoethyl)benzenesulfonamide, while similar in having a sulfonamide group, does not possess the benzothiadiazole ring, making it less effective in certain applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S2/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUVQFYMBSAHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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